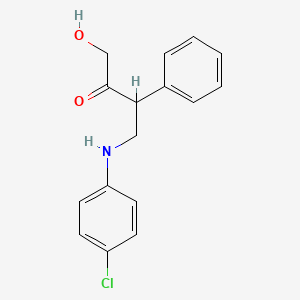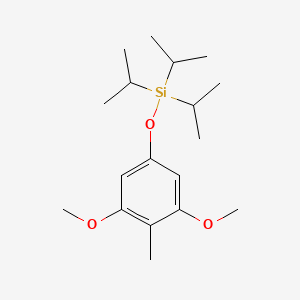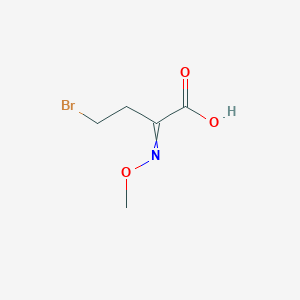
N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring, a hydroxyl group, and a methoxy group on the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with 2-hydroxy-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N-(3-Bromophenyl)-2-oxo-4-methoxybenzamide.
Reduction: Formation of N-(3-Hydroxyphenyl)-2-hydroxy-4-methoxybenzamide.
Substitution: Formation of N-(3-Methoxyphenyl)-2-hydroxy-4-methoxybenzamide.
Applications De Recherche Scientifique
Chemistry: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the development of materials with desired physical and chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the hydroxyl group may enhance its binding affinity and specificity towards the target enzyme.
Comparaison Avec Des Composés Similaires
- N-(3-Fluorophenyl)-2-hydroxy-4-methoxybenzamide
- N-(3-Chlorophenyl)-2-hydroxy-4-methoxybenzamide
- N-(3-Iodophenyl)-2-hydroxy-4-methoxybenzamide
Comparison: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
878140-24-0 |
|---|---|
Formule moléculaire |
C14H12BrNO3 |
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrNO3/c1-19-11-5-6-12(13(17)8-11)14(18)16-10-4-2-3-9(15)7-10/h2-8,17H,1H3,(H,16,18) |
Clé InChI |
UMOPSWPOZOGOJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)








![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
